molecular formula C18H28BrNO3 B12092708 tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate

tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate

Cat. No.: B12092708
M. Wt: 386.3 g/mol
InChI Key: COZGHFGRWOYOEN-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a 4-bromophenyl-substituted propyl chain, and a 3-methoxypropyl moiety. This compound is structurally designed for applications in organic synthesis, particularly as an intermediate in pharmaceutical development. The Boc group facilitates selective deprotection during multi-step syntheses, while the bromophenyl and methoxypropyl substituents influence its electronic, steric, and solubility properties .

Properties

IUPAC Name

tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BrNO3/c1-18(2,3)23-17(21)20(13-6-14-22-4)12-5-7-15-8-10-16(19)11-9-15/h8-11H,5-7,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZGHFGRWOYOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCC1=CC=C(C=C1)Br)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenylpropyl and methoxypropyl groups under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like toluene . The mixture is stirred at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler compounds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

tert-Butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

A comparative analysis of structurally analogous carbamates reveals key differences in substituents and their effects on physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate (Target) 4-Bromophenyl, 3-methoxypropyl ~370.3 (estimated) Not provided Intermediate with balanced lipophilicity (Br) and solubility (methoxy); Boc deprotection
tert-butyl (3-(4-sulfamoylphenoxy)propyl)carbamate 4-Sulfamoylphenoxypropyl ~344.4 Not provided Polar sulfonamide group enhances solubility; used in autotaxin inhibitor synthesis
tert-butyl N-[3-(4-aminophenyl)propyl]carbamate 4-Aminophenylpropyl 266.3 180147-82-4 Reactive amino group increases hydrogen bonding; requires careful handling
tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate 3-Bromo-2-(4-fluorophenyl)propyl ~344.2 1881296-73-6 Bromo and fluoro substituents enhance electrophilicity; potential leaving group in synthesis
tert-butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate 3-Bromo-4-methoxyphenyl, 3-hydroxypropyl 374.3 1691952-13-2 Hydroxy group improves hydrophilicity; bromo-methoxy phenyl enhances steric bulk

Physicochemical Properties

  • Lipophilicity : Bromine in the target compound and increases lipophilicity, favoring membrane permeability. In contrast, sulfonamide () and hydroxy groups () enhance aqueous solubility .
  • Electronic Effects : Electron-withdrawing groups (e.g., bromo, fluoro) in the target and stabilize adjacent carbamate bonds, whereas electron-donating methoxy groups (target, ) modulate reactivity .

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